N-(2H-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
CAS No.: 1189878-93-0
Cat. No.: VC7698797
Molecular Formula: C22H22N4O5
Molecular Weight: 422.441
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189878-93-0 |
|---|---|
| Molecular Formula | C22H22N4O5 |
| Molecular Weight | 422.441 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide |
| Standard InChI | InChI=1S/C22H22N4O5/c1-29-16-5-2-14(3-6-16)19-20(27)25-22(24-19)8-10-26(11-9-22)21(28)23-15-4-7-17-18(12-15)31-13-30-17/h2-7,12H,8-11,13H2,1H3,(H,23,28)(H,25,27) |
| Standard InChI Key | HNHYUFGFZMEIIV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5)NC2=O |
Introduction
N-(2H-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a complex organic compound that belongs to the class of triazine-based spiro compounds. It incorporates a benzodioxole moiety and a methoxyphenyl derivative, which are significant components in medicinal chemistry due to their potential pharmacological properties. The compound's synthesis involves multiple chemical reactions, and its structural integrity can be confirmed using techniques such as X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceutical agents. Its unique structural features suggest interactions with biological targets, although detailed mechanisms of action remain to be fully elucidated. Further studies involving molecular docking and in vitro assays are necessary to clarify its precise biological activity.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Potential Applications |
|---|---|---|
| N-(2H-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide | Not specified | Medicinal chemistry, potential pharmaceutical agent |
| N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide | C27H22FN3O6 | Anticancer, anti-inflammatory |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Anti-inflammatory, potential 5-LOX inhibitor |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume